An In-depth Technical Guide to the Mechanism of Action of RTI-113-d5
An In-depth Technical Guide to the Mechanism of Action of RTI-113-d5
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the mechanism of action of RTI-113-d5, a deuterated analog of the potent phenyltropane-based monoamine transporter inhibitor, RTI-113. By integrating foundational principles of neuropharmacology with detailed experimental methodologies, this document aims to equip researchers and drug development professionals with the critical knowledge required to effectively utilize and study this compound. We will delve into its molecular interactions, the rationale behind its isotopic labeling, and the experimental frameworks used to characterize its activity.
Introduction: RTI-113 and the Strategic Imperative of Deuteration
RTI-113, chemically known as 3β-(4-chlorophenyl)tropane-2β-carboxylic acid phenyl ester, is a synthetic cocaine analog that exhibits high affinity and selectivity for the dopamine transporter (DAT).[1][2][3][4] It is a valuable research tool for investigating the role of dopamine in various neurological processes and has been explored as a potential pharmacotherapy for cocaine dependence.[2][3]
The subject of this guide, RTI-113-d5, is a deuterated isotopolog of RTI-113.[5] Deuteration, the strategic replacement of hydrogen atoms with their heavier, stable isotope deuterium, is a well-established strategy in medicinal chemistry to modulate a drug's pharmacokinetic profile.[6][7][8] The fundamental principle underpinning this approach is the kinetic isotope effect (KIE) .[8][9][10] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a deuterium atom is present at that position.[6][8][11]
For RTI-113-d5, the incorporation of five deuterium atoms is intended to retard its metabolism, likely by cytochrome P450 (CYP) enzymes, which are frequently responsible for the Phase I metabolism of many drugs through C-H bond oxidation.[8][9] This can lead to several advantageous pharmacokinetic properties, including:
-
Increased half-life and duration of action: Slower metabolism results in the compound remaining in the system for a longer period.
-
Improved metabolic stability: Reduced susceptibility to enzymatic degradation.
-
Enhanced bioavailability: A greater proportion of the administered dose reaches systemic circulation.
-
Reduced formation of potentially toxic metabolites: By altering metabolic pathways, deuteration can decrease the production of harmful byproducts.[6][12]
It is crucial to understand that while deuteration primarily affects the pharmacokinetics, the fundamental mechanism of action—the direct interaction with its molecular targets—is expected to be identical to that of its non-deuterated counterpart, RTI-113.
Core Mechanism of Action: Inhibition of Monoamine Transporters
RTI-113-d5, like RTI-113, exerts its pharmacological effects by acting as a reuptake inhibitor at monoamine transporters. These transporters—DAT, the serotonin transporter (SERT), and the norepinephrine transporter (NET)—are transmembrane proteins responsible for clearing their respective neurotransmitters from the synaptic cleft, thereby terminating the neurotransmitter signal.[13] By blocking these transporters, RTI-113-d5 increases the extracellular concentrations of dopamine, and to a lesser extent, serotonin and norepinephrine, leading to enhanced and prolonged neurotransmission.
The primary target of RTI-113 is the dopamine transporter (DAT).[1][4] Its high potency and selectivity for DAT are key features of its pharmacological profile.[3] The interaction of RTI-113 with these transporters is characterized by its binding affinity (Ki) and its functional potency (IC50) to inhibit neurotransmitter uptake.
Molecular Interactions and Selectivity
The selectivity of RTI-113 for DAT over NET and SERT is attributed to specific structural features of the molecule and their interactions with the amino acid residues within the transporter binding pockets. The 2β phenyl group of RTI-113 is a critical determinant of its high affinity for DAT.[1] Studies have shown that specific residues, such as tyrosine 151 in the norepinephrine transporter, can influence the binding of phenyltropane analogs. The hydroxyl group of this tyrosine residue in NET is thought to sterically hinder the optimal binding of the 2β phenyl group of RTI-113, contributing to its lower potency at this transporter compared to DAT.[1]
Quantitative Pharmacology
The following table summarizes the reported binding affinities (Ki) and/or inhibitory concentrations (IC50) of RTI-113 for the human and mouse monoamine transporters. These values are essential for designing experiments and interpreting results.
| Transporter | Species | Parameter | Value (nM) | Reference |
| DAT | Mouse | IC50 | 0.65 ± 0.28 | [14] |
| NET | Mouse | IC50 | 170 ± 25.3 | [14] |
| SERT | Human | pKi | 7.4 (Ki ≈ 40) | [15] |
| DAT | Human | pKi | (rat) | [15] |
| NET | Human | pKi | (rat) | [15] |
Note: pKi values from reference[15] were for rat transporters, highlighting the need for species-specific data in experimental design. The table reflects the high selectivity of RTI-113 for the dopamine transporter.
Visualizing the Mechanism of Action
The following diagram illustrates the fundamental mechanism of action of RTI-113-d5 at a dopaminergic synapse.
Caption: Workflow for a radioligand binding assay.
In Vivo Functional Assessment: Microdialysis
In vivo microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters in the brains of freely moving animals. [16]This allows for the direct assessment of the functional consequences of monoamine transporter inhibition by RTI-113-d5.
Objective: To measure the effect of RTI-113-d5 administration on extracellular dopamine levels in a specific brain region (e.g., the striatum) of a rat.
Materials:
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes.
-
Syringe pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
-
RTI-113-d5 for administration.
-
Anesthetized rat.
Protocol:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum).
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Continuously perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Allow for a stabilization period to obtain a stable baseline of neurotransmitter levels.
-
-
Sample Collection:
-
Collect the dialysate samples at regular intervals (e.g., every 10-20 minutes) using a refrigerated fraction collector.
-
-
Drug Administration:
-
After collecting a stable baseline, administer RTI-113-d5 to the animal (e.g., via intraperitoneal injection).
-
-
Post-Drug Sample Collection:
-
Continue collecting dialysate samples for a specified period after drug administration to monitor the changes in extracellular dopamine levels.
-
-
Neurochemical Analysis:
-
Analyze the collected dialysate samples for dopamine concentration using an HPLC-ED system.
-
-
Data Analysis:
-
Express the dopamine concentrations in each sample as a percentage of the average baseline concentration.
-
Plot the percentage change in dopamine concentration over time to visualize the effect of RTI-113-d5.
-
Caption: Workflow for an in vivo microdialysis experiment.
Conclusion and Future Directions
RTI-113-d5 represents a sophisticated tool for neuropharmacological research. Its mechanism of action as a potent and selective dopamine transporter inhibitor is well-established through studies of its non-deuterated parent compound, RTI-113. The strategic incorporation of deuterium is anticipated to confer an improved pharmacokinetic profile, making it a potentially more stable and longer-acting research probe.
Future research should focus on directly comparing the pharmacokinetic and pharmacodynamic profiles of RTI-113 and RTI-113-d5 to empirically validate the effects of deuteration. Such studies will further elucidate the therapeutic potential of modulating monoamine transporter activity and provide valuable insights for the development of novel treatments for substance use disorders and other neuropsychiatric conditions. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations with scientific rigor and integrity.
References
- Elison, C., Rapoport, H., Laursen, R., & Elliott, H. W. (1961). Effect of deuteration of N-CH3 group on potency and enzymatic N-demethylation of morphine. Science, 134(3484), 1078-1079.
- Timmins, G. S. (2014). Deuterated drugs; where are we now?
- Alfa Chemistry. (n.d.). Deuterated Drug Design.
- Concert Pharmaceuticals. (n.d.).
- Wikipedia. (2024).
- BenchChem. (n.d.). Understanding Deuterium Kinetic Isotope Effect in Drug Metabolism.
- Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). The Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Journal of medicinal chemistry, 62(11), 5276–5297.
- Gant, T. G. (2014). The kinetic isotope effect in the search for deuterated drugs. Journal of medicinal chemistry, 57(9), 3595–3611.
- Taylor & Francis Online. (n.d.). Kinetic isotope effect – Knowledge and References.
- ResearchGate. (n.d.).
- de la Peña, J. P., & Trabanco, A. A. (2013). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 8(11), 1409–1421.
- Wikipedia. (2023). RTI-113.
- Biomall. (n.d.). RTI-113-d5, 1mg.
- Negus, S. S., & Mello, N. K. (2009). Effects of the monoamine uptake inhibitors RTI-112 and RTI-113 on cocaine- and food-maintained responding in rhesus monkeys. Pharmacology, biochemistry, and behavior, 91(3), 333–340.
- Vulcanchem. (n.d.). RTI-113 - 141807-57-0.
- CymitQuimica. (n.d.). RTI-113.
- Grokipedia. (n.d.). RTI-113.
- ANEXIB Chemicals. (n.d.). RTI-113.
- IZZARELLI, D., RAIMBAUD, E., AMAR, M., PIERONI, M., DE SIMONE, A., & SPISANI, R. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS chemical neuroscience, 11(15), 2319–2331.
- Chen, R., & Reith, M. E. (2011). Interaction of tyrosine 151 in norepinephrine transporter with the 2β group of cocaine analog RTI-113. The Journal of biological chemistry, 286(28), 24863–24871.
- Santa Cruz Biotechnology. (n.d.). RTI-113.
- González-Maeso, J. (2015). Radioligand Binding Detection of Receptors in Brain Membranes. Methods in molecular biology (Clifton, N.J.), 1335, 1–10.
- Chen, R., & Reith, M. E. (2006). Comparison of the potency of five psychostimulant drugs on human and mouse monoamine transporters in the same cellular background. BMC pharmacology, 6, 3.
- Patsnap Synapse. (n.d.).
- Dworkin, S. I., Lambert, P., Sizemore, G. M., Carroll, F. I., & Kuhar, M. J. (1998). RTI-113 administration reduces cocaine self-administration at high occupancy of dopamine transporter. Synapse (New York, N.Y.), 30(1), 49–55.
Sources
- 1. RTI-113 (141807-57-0) for sale [vulcanchem.com]
- 2. RTI-113 | CymitQuimica [cymitquimica.com]
- 3. grokipedia.com [grokipedia.com]
- 4. anexib.com [anexib.com]
- 5. biomall.in [biomall.in]
- 6. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterated drug - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Portico [access.portico.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of the Monoamine Uptake Inhibitors RTI-112 and RTI-113 on Cocaine- and Food-Maintained Responding in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interaction of tyrosine 151 in norepinephrine transporter with the 2β group of cocaine analog RTI-113 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
